2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro-
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride was investigated through lipase-catalyzed enantioselective alcoholysis in organic solvents .Molecular Structure Analysis
The molecular structure of a related compound, glutaric anhydride, has been analyzed . It has a molecular formula of C5H6O3 and a molecular weight of 114.10 .Chemical Reactions Analysis
The reaction of anhydrides with different electrophiles and bifunctional reagents has been studied . For example, some cyclic anhydrides can be synthesized from the corresponding dicarboxylic acid with gentle heating .Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, glutaric anhydride, have been analyzed . It has a boiling point of 150 °C/10 mmHg and a melting point of 50-55 °C .Scientific Research Applications
Synthesis of Enol Lactones
3-(4-Bromophenyl)glutaric anhydride and similar compounds have been used in the synthesis of enol lactones. Tsuboi et al. (1987) demonstrated that reactions of glutaric anhydride with specific phosphoranes yielded 6-alkoxycarbonyl-5-hepten-5-olides and related compounds in high yields and stereoselectivity. This is significant for the stereoselective synthesis of cyclic organic compounds (Tsuboi et al., 1987).
Asymmetric Desymmetrization
Chaubey and Ghosh (2012) explored the asymmetric desymmetrization of 3-(4-fluorophenyl)glutaric anhydride, which is similar to 3-(4-bromophenyl)glutaric anhydride. This process led to the formation of enantiomers relevant to pharmaceuticals like paroxetine (Chaubey & Ghosh, 2012).
Pharmaceutical Applications
In the pharmaceutical context, Burdzhiev and Stanoeva (2006) studied the reaction of glutaric anhydride with N-benzylidenebenzylamine. The products have potential pharmaceutical activities, highlighting the use of glutaric anhydride derivatives in developing new medicinal compounds (Burdzhiev & Stanoeva, 2006).
Enzymatic Desymmetrization
Liu et al. (2014) investigated the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride using lipase-catalyzed processes. This research shows the potential for biocatalytic methods in synthesizing enantiomerically pure compounds (Liu et al., 2014).
Multi-Component Condensations
Ostaszewski et al. (2003) combined enzymatic procedures with multicomponent condensations using 3-phenylglutaric anhydrides. This method outlines a new approach for synthesizing complex organic molecules, demonstrating the versatility of glutaric anhydride derivatives in organic synthesis (Ostaszewski et al., 2003).
Conformational Studies
Koer and Altona (2010) examined the conformation of non-aromatic ring compounds, including 3-arylglutaric anhydrides, through carbon-13 NMR spectra. This research contributes to understanding the structural and conformational properties of glutaric anhydride derivatives (Koer & Altona, 2010).
Synthesis of Polypropionate Synthons
Cook and Rovis (2007) reported the rhodium-catalyzed enantioselective desymmetrization of dimethyl glutaric anhydride, extending to other 3,5-disubstituted anhydrides. This technique is crucial for synthesizing deoxypolypropionate fragments, a key component in various natural products (Cook & Rovis, 2007).
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the SM coupling .
Mode of Action
In the context of the SM coupling reaction, 3-(4-Bromophenyl)glutaric anhydride likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of the sm coupling reaction, it’s involved in the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis and biochemistry.
Result of Action
In the context of the sm coupling reaction, it contributes to the formation of carbon–carbon bonds , enabling the synthesis of complex organic compounds.
Action Environment
The action, efficacy, and stability of 3-(4-Bromophenyl)glutaric anhydride can be influenced by various environmental factors. In the context of the SM coupling reaction, its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in the reaction also plays a crucial role .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-bromophenyl)oxane-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZKTNHKBFICNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467532 | |
Record name | 3-(4-bromophenyl)glutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-61-7 | |
Record name | 4-(4-Bromophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-bromophenyl)glutaric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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